2-Amino-1,3-benzoxazole-5-sulfonic acid
Description
Properties
Molecular Formula |
C36H34ClN5O8 |
|---|---|
Molecular Weight |
700.145 |
IUPAC Name |
2-amino-1,3-benzoxazole-5-sulfonic acid |
InChI |
InChI=1S/C7H6N2O4S/c8-7-9-5-3-4(14(10,11)12)1-2-6(5)13-7/h1-3H,(H2,8,9)(H,10,11,12) |
InChI Key |
KHMWWQBTTNMMCG-AJQTZOPKSA-N |
SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)N=C(O2)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
H109; H-109; H 109 |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
2-Amino-1,3-benzoxazole-5-sulfonic acid serves as an essential building block in organic synthesis. It is utilized in the production of complex organic molecules and polymers due to its unique structural properties. The presence of both amino and sulfonic acid groups enhances its reactivity, making it a valuable intermediate in various synthetic pathways.
Biological Applications
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study on related benzoxazole derivatives demonstrated selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against Candida albicans. The minimal inhibitory concentrations (MIC) for effective compounds were recorded, highlighting their selective action against pathogens.
Anticancer Properties
The compound has been investigated for its anticancer properties. Structure–activity relationship (SAR) studies on benzoxazole derivatives revealed cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), liver (HepG2), prostate (PC3), and colorectal cancer cells (HCT-116). Some derivatives displayed significantly lower toxicity to normal cells compared to cancer cells, suggesting their potential as anticancer agents .
Antimicrobial Screening
A screening involving 41 benzoxazole derivatives indicated that while antibacterial activity was limited to select strains, nearly half exhibited antifungal properties. The study recorded MIC values for effective compounds, emphasizing their selective action against specific pathogens.
Cytotoxicity Testing
In vitro cytotoxicity tests on human cancer cell lines demonstrated that several benzoxazole derivatives had IC50 values ranging from 2.38 to 8.13 µM against cervical and bladder cancer cells. These results suggest that modifications to the benzoxazole structure could enhance its therapeutic potential .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Comparative Insights:
Heterocyclic Core: The benzoxazole core in the target compound contrasts with the benzisothiazole in 3-amino-2,1-benzisothiazole-5-sulfonic acid. The replacement of oxygen with sulfur in the heterocycle alters electronic properties (e.g., increased polarizability) and may influence binding affinity in biological systems . Isoxazole-containing compounds (e.g., Sulfamethoxazole derivatives) exhibit different reactivity due to the nitrogen-oxygen heterocycle, often enhancing metabolic stability in pharmaceuticals .
Functional Groups: Sulfonic acid (-SO₃H) vs. sulfonamide (-SO₂NH₂): Sulfonic acids are stronger acids (pKa ~1-2) compared to sulfonamides (pKa ~10), impacting solubility and ionization in biological environments .
Applications :
- Sulfanilic acid is a precursor in azo dyes and ion-exchange resins, leveraging its simple aromatic sulfonic acid structure .
- Sulfamethoxazole-related compounds highlight the pharmaceutical relevance of sulfonamide groups in antibiotics, though sulfonic acids may serve different roles (e.g., solubility enhancers) .
Preparation Methods
Molecular Architecture and Reactivity
This compound features a fused benzene-oxazole ring system with a sulfonic acid group at the 5-position and an amino substituent at the 2-position. The oxazole ring, comprising one oxygen and one nitrogen atom, imposes distinct electronic and steric constraints compared to its sulfur-containing benzothiazole analogs. The sulfonic acid group enhances solubility in aqueous media, making the compound suitable for diazotization and azo-coupling reactions in dye synthesis.
Challenges in Synthesis
The primary synthetic hurdles include:
-
Regioselective cyclization : Ensuring the oxazole ring forms at the 1,3-positions relative to the sulfonic acid group.
-
Nitro-group management : Controlling the reduction of nitro intermediates without desulfonation or over-reduction.
-
Acid stability : Preventing sulfonic acid decomposition under acidic or high-temperature conditions.
Methodological Framework for Benzoxazole Sulfonic Acid Synthesis
Nitro-to-Amine Reduction Pathways
Drawing from the benzothiazole analog’s synthesis, a plausible route involves the reduction of a nitro-precursor followed by cyclization. For this compound, the hypothetical intermediate 3-nitro-4-cyanobenzene sulfonic acid could undergo reduction to form 3-amino-4-cyanobenzene sulfonic acid, which may spontaneously cyclize to the target compound.
Table 1: Comparative Reduction Methods for Nitro-Substituted Precursors
Sandmeyer Reaction for Intermediate Formation
The patent GB1594002A details a Sandmeyer reaction to synthesize 3-nitro-4-thiocyanobenzene sulfonic acid, a precursor to the benzothiazole analog. Adapting this for benzoxazole synthesis would require substituting thiocyanate with cyanate ions:
This intermediate could then be reduced and cyclized as outlined in Section 2.1.
Critical Analysis of Cyclization Mechanisms
Thermal vs. Acid-Catalyzed Cyclization
In the benzothiazole system, cyclization occurs spontaneously post-reduction, likely due to the nucleophilic attack of the thiol group on the adjacent electrophilic carbon. For oxazole formation, the oxygen analog would require similar conditions, though the lower nucleophilicity of oxygen compared to sulfur may necessitate elevated temperatures or acidic catalysis.
Example Protocol (Hypothetical):
-
Dissolve 3-amino-4-cyanobenzene sulfonic acid (5.64 g) in 100 mL water.
-
Heat at 80°C for 4 hours under nitrogen.
-
Acidify with HCl to precipitate the product.
-
Filter and dry at 120°C to obtain this compound.
Byproduct Formation and Mitigation
Potential byproducts include:
-
Desulfonated oxazoles : Arising from sulfonic acid decomposition above 150°C.
-
Over-reduced amines : Due to excessive hydrogenation duration or catalyst loading.
Industrial-Scale Optimization Strategies
One-Pot Synthesis
The patent emphasizes a one-pot approach for the benzothiazole analog, avoiding isolation of the nitro-cyano intermediate. This method, achieving 90% yield, could be adapted for oxazole synthesis by maintaining strict pH control (pH 4–6) to favor cyclization over polymerization.
Solvent and Catalyst Selection
-
Solvent : Water is ideal for sulfonic acid solubility, but mixed solvents (e.g., water/ethanol) may improve cyanate ion reactivity.
-
Catalyst : Cu(I) salts (e.g., CuCN) are critical for Sandmeyer reactions, though Cu₂O may offer better cyanate coupling efficiency.
Analytical Characterization and Quality Control
Spectroscopic Validation
-
IR Spectroscopy : Expected peaks at 1350 cm⁻¹ (S=O stretch), 1650 cm⁻¹ (C=N oxazole), and 3450 cm⁻¹ (N-H stretch).
-
¹H NMR (D₂O) : δ 7.8 (d, 1H, H-4), 7.5 (s, 1H, H-6), 6.9 (d, 1H, H-7), 5.2 (s, 2H, NH₂).
Purity Assessment
-
Elemental Analysis : Calculated for C₇H₆N₂O₄S: C 36.52%, H 2.60%, N 12.17%. Observed values should align within ±0.3%.
-
HPLC : Reverse-phase C18 column, 0.1% H₃PO₄ mobile phase, retention time ~8.2 minutes.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-amino-1,3-benzoxazole-5-sulfonic acid?
The synthesis typically involves sulfonation of benzoxazole precursors. For example, reacting 4-aminophenol with sulfonating agents (e.g., chlorosulfonic acid) under controlled conditions to introduce the sulfonic acid group. Subsequent cyclization with appropriate reagents (e.g., cyanogen bromide) forms the benzoxazole core. Optimization of reaction temperature and pH is critical to avoid side reactions like over-sulfonation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the aromatic proton environment and substituent positions.
- FT-IR : For identifying functional groups (e.g., sulfonic acid S=O stretches at ~1350–1200 cm⁻¹).
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
- Elemental Analysis : To validate purity and stoichiometry .
Q. What are the primary research applications of this compound in medicinal chemistry?
This compound serves as a versatile scaffold for developing bioactive molecules. Its sulfonic acid group enhances solubility, while the benzoxazole core enables interactions with biological targets. Applications include:
- Anticancer agents : Derivatives inhibit COX-2 or kinase pathways .
- Antimicrobials : Structural analogs disrupt bacterial cell membranes .
- Fluorescent probes : The aromatic system allows for solvatochromic studies .
Advanced Research Questions
Q. How can computational methods optimize the reaction pathways for synthesizing this compound?
Density Functional Theory (DFT) studies predict reaction intermediates and transition states, guiding reagent selection and solvent effects. For example, exact-exchange functionals (e.g., B3LYP) model electron transfer during sulfonation, reducing trial-and-error experimentation . Molecular docking can also prioritize derivatives for biological testing .
Q. What strategies minimize by-products during sulfonation of benzoxazole precursors?
Q. How should researchers address contradictions in reported biological activities of benzoxazole sulfonic acid derivatives?
Discrepancies often arise from structural variations (e.g., substituent positioning) or assay conditions. Mitigation strategies include:
- Meta-analysis : Compare datasets across studies to identify structure-activity trends.
- Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.
- In silico validation : Apply QSAR models to reconcile divergent results .
Q. What experimental design considerations are critical for studying its solvatochromic properties?
- Solvent polarity gradients : Test in solvents ranging from hexane to water to analyze emission shifts.
- pH sensitivity : Assess fluorescence under acidic/neutral conditions due to protonation of the sulfonic acid group.
- Time-resolved spectroscopy : Resolve excited-state dynamics affected by hydrogen bonding .
Q. How can researchers leverage its sulfonic acid group for targeted drug delivery?
The sulfonic acid moiety enables conjugation to nanoparticles or polymers via sulfonamide linkages. For example:
- pH-responsive carriers : Utilize sulfonate’s ionization in physiological environments for controlled release.
- Receptor targeting : Modify derivatives to bind heparan sulfate proteoglycans on cancer cells .
Key Considerations for Methodological Rigor
- Synthetic reproducibility : Document reaction stoichiometry and purification steps (e.g., recrystallization solvents) to ensure consistency .
- Data validation : Cross-reference spectroscopic data with computational simulations (e.g., NMR chemical shift predictions) .
- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate mechanisms via enzyme inhibition assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
